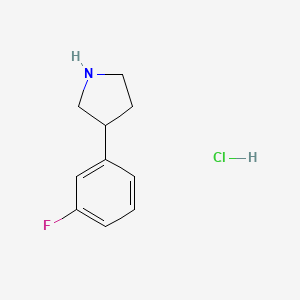

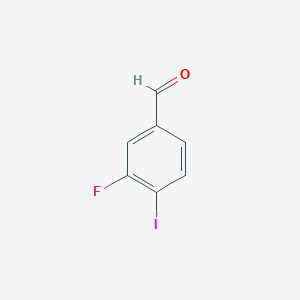

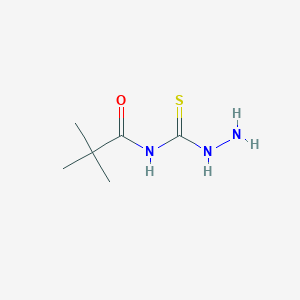

![molecular formula C10H12ClN3O2 B1388301 Clorhidrato de ácido [(1H-benzoimidazol-2-ilmetil)-amino]acético CAS No. 208118-16-5](/img/structure/B1388301.png)

Clorhidrato de ácido [(1H-benzoimidazol-2-ilmetil)-amino]acético

Descripción general

Descripción

“[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride” is a compound used for proteomics research . It has a molecular formula of C10H12ClN3O2 and a molecular weight of 241.67 g/mol .

Synthesis Analysis

The synthesis of benzimidazole derivatives, which include “[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride”, involves a variety of methods. One such method involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . Another method involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .

Molecular Structure Analysis

The molecular structure of “[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride” can be analyzed using various computational and spectroscopic techniques . Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds have been conducted using the B3LYP/6-311++G (d,p) basis set .

Chemical Reactions Analysis

The chemical reactions involving “[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride” and similar compounds can be complex and varied. For instance, a copper (II)-catalyzed oxidative cross-coupling of anilines, primary alkyl amines, and sodium azide provides benzimidazoles .

Physical And Chemical Properties Analysis

“[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride” has a molecular formula of C10H12ClN3O2 and a molecular weight of 241.67 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.

Mecanismo De Acción

Target of Action

It’s worth noting that benzimidazole derivatives have been studied extensively for their diverse pharmacological activities .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through a variety of mechanisms, often involving the formation of complexes with proteins or enzymes .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable under normal temperatures and pressures. It is also soluble in water and methanol, which makes it easy to work with. However, [(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride has some limitations. It is not very soluble in organic solvents, and can be susceptible to hydrolysis.

Direcciones Futuras

[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride has potential for further research and development. One possible direction is to explore its potential as an antibiotic or anti-cancer drug. Another potential direction is to explore its potential as an inhibitor of other enzymes, such as the enzyme acetylcholinesterase. Additionally, [(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride could be explored as a potential fluorescent probe for use in imaging techniques. Finally, [(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride could be explored for its potential as a reagent in organic synthesis.

Aplicaciones Científicas De Investigación

Síntesis de compuestos heterocíclicos

El compuesto se utiliza en la síntesis de diversos compuestos heterocíclicos, particularmente imidazoles, que son cruciales en el desarrollo de productos farmacéuticos . El proceso implica la formación de enlaces C–N y puede conducir a la creación de diversas moléculas con posibles aplicaciones terapéuticas.

Formación de enlaces C–N

Una aplicación clave en química orgánica es la formación de enlaces carbono-nitrógeno (C–N). Este compuesto proporciona un método versátil para la formación de enlaces C–N, que es un paso fundamental en la construcción de moléculas orgánicas complejas .

Desarrollo de propiedades antagonistas

Los derivados de benzimidazol sintetizados a partir de este compuesto han mostrado propiedades antagonistas contra ciertos receptores, lo que podría ser beneficioso en el diseño de fármacos para trastornos neurológicos .

Química orgánica y biomolecular

En el campo de la química orgánica y biomolecular, este compuesto se utiliza por su capacidad de reaccionar con otras moléculas orgánicas, lo que lleva a la creación de nuevas biomoléculas con posibles aplicaciones en medicina y biología .

Investigación farmacéutica

El papel del compuesto en la investigación farmacéutica es significativo debido a su participación en la síntesis de compuestos con propiedades medicinales. Es particularmente relevante en la búsqueda de nuevos fármacos e ingredientes farmacéuticos activos .

Metodología de síntesis química

Sirve como piedra angular en el desarrollo de nuevas metodologías sintéticas. Los investigadores aprovechan sus propiedades para diseñar rutas sintéticas económicas y eficientes para diversos compuestos químicos .

Moléculas funcionales para aplicaciones cotidianas

El compuesto es integral en la creación de moléculas funcionales que encuentran uso en aplicaciones cotidianas, que van desde la ciencia de los materiales hasta la nanotecnología .

Síntesis regiocontrolada

Los avances en la síntesis regiocontrolada de imidazoles sustituidos se atribuyen en parte al uso de este compuesto. Esto permite un control preciso sobre los patrones de sustitución, lo cual es crucial para las propiedades del producto final .

Análisis Bioquímico

Biochemical Properties

[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, [(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride can form complexes with proteins, affecting their structure and function .

Cellular Effects

The effects of [(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular metabolism, affecting the overall function and health of the cells .

Molecular Mechanism

At the molecular level, [(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, [(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that [(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of [(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of [(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride can result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and alter metabolite levels within cells. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism and potential therapeutic benefits .

Transport and Distribution

The transport and distribution of [(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which can affect its biological activity. Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of [(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride in therapeutic applications .

Subcellular Localization

[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles within the cell. This localization is important for understanding the precise mechanisms through which [(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride exerts its effects and for developing targeted therapeutic strategies .

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-ylmethylamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2.ClH/c14-10(15)6-11-5-9-12-7-3-1-2-4-8(7)13-9;/h1-4,11H,5-6H2,(H,12,13)(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYWXPOQQQSTAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

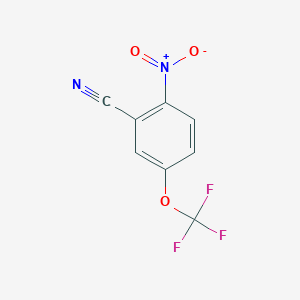

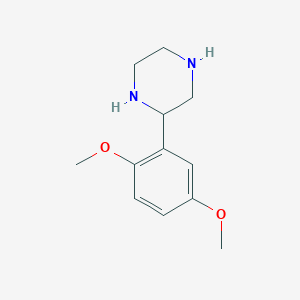

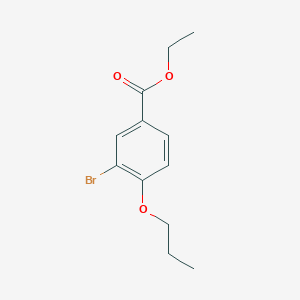

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B1388219.png)

![2-[4-Nitro-2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1388221.png)

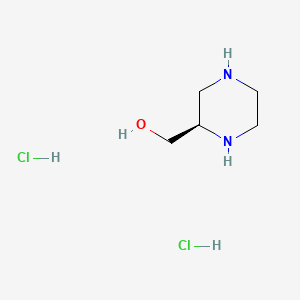

![Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride](/img/structure/B1388228.png)